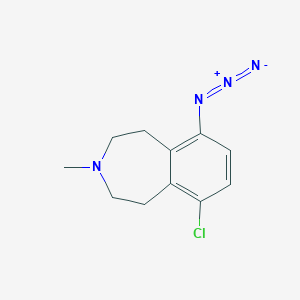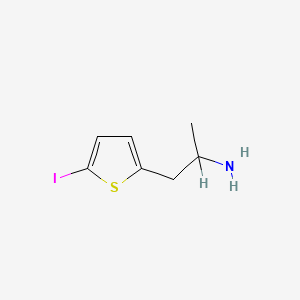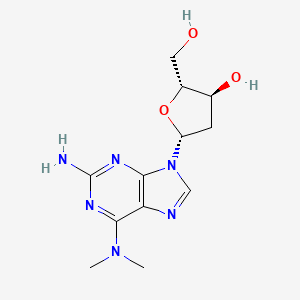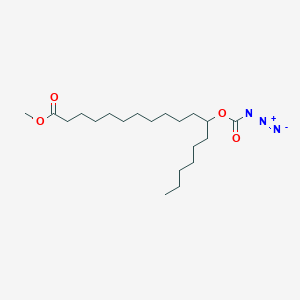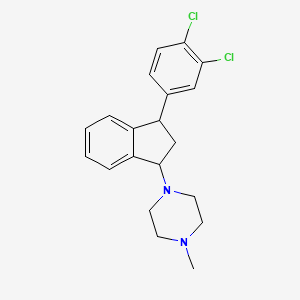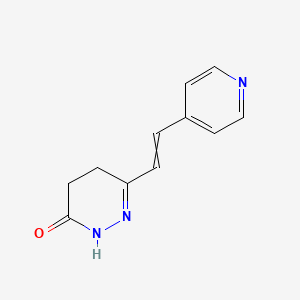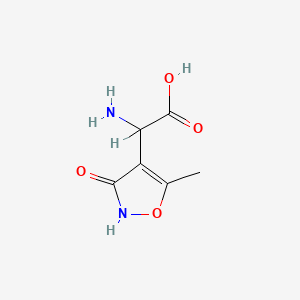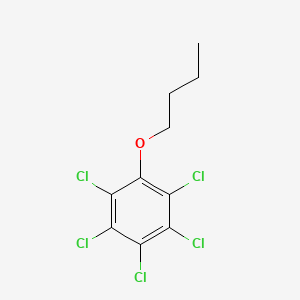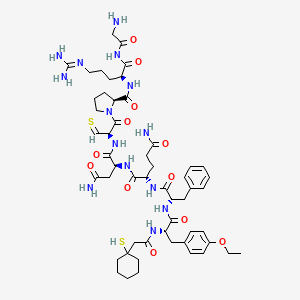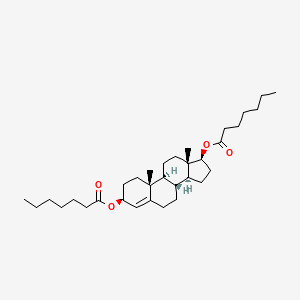
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is a synthetic derivative of androst-4-ene-3,17-diol, a compound that belongs to the class of androgens. It is characterized by the presence of two ester groups attached to the 3beta and 17beta positions of the steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androst-4-ene-3beta,17beta-diol dienanthate typically involves the esterification of androst-4-ene-3,17-diol with enanthic acid (heptanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of androst-4-ene-3beta,17beta-diol dienanthate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The use of automated systems ensures consistent quality and efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new ester derivatives or other functionalized compounds .
Scientific Research Applications
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and the treatment of certain medical conditions.
Mechanism of Action
The mechanism of action of androst-4-ene-3beta,17beta-diol dienanthate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen-responsive genes and the regulation of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-diol: The parent compound of androst-4-ene-3beta,17beta-diol dienanthate, known for its androgenic activity.
Androst-5-ene-3beta,17beta-diol: A similar compound with a different double bond position, affecting its biological activity.
Androst-4-ene-3beta,17alpha-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is unique due to its esterified structure, which enhances its stability and modifies its pharmacokinetic properties. This structural modification allows for prolonged activity and improved bioavailability compared to its non-esterified counterparts .
Properties
CAS No. |
81340-54-7 |
|---|---|
Molecular Formula |
C33H54O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h23,25-29H,5-22H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI Key |
HRJJFVJCPGNUMA-HFETUNNBSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
Synonyms |
ADDEA androst-4-ene-3 beta,17 beta-diol dienanthate androst-4-ene-3 beta,17 beta-diol diheptanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


